molecular formula C27H36O5S B3321474 Bay u9773 CAS No. 134733-55-4

Bay u9773

Número de catálogo: B3321474
Número CAS: 134733-55-4
Peso molecular: 472.6 g/mol
Clave InChI: PKJINWOACFYDQN-FFVQPXRTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Bay u9773 plays a significant role in biochemical reactions by inhibiting the activity of cysteinyl leukotriene receptors. These receptors are involved in the mediation of inflammatory responses, particularly in conditions such as asthma and allergic reactions. This compound interacts with enzymes and proteins such as leukotriene D4 (LTD4) and leukotriene C4 (LTC4), inhibiting their ability to induce contractions in smooth muscle tissues . This inhibition is crucial for reducing inflammation and bronchoconstriction in respiratory conditions.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the signaling pathways associated with leukotriene receptors, leading to reduced inflammatory responses. This compound also impacts gene expression by downregulating the expression of pro-inflammatory genes, thereby reducing the production of inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cysteinyl leukotriene receptors. By binding to these receptors, this compound inhibits their activation by leukotrienes such as LTD4 and LTC4. This inhibition prevents the downstream signaling events that lead to inflammation and bronchoconstriction. Additionally, this compound may influence enzyme activity by inhibiting the enzymes responsible for leukotriene synthesis, further reducing the production of these inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of leukotriene-mediated responses, indicating its potential for prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits leukotriene-mediated responses without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to leukotriene synthesis and degradation. It interacts with enzymes such as 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H), which are involved in the production of leukotrienes. By inhibiting these enzymes, this compound reduces the levels of leukotrienes, thereby modulating the inflammatory response. Additionally, this compound may affect metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .

Análisis De Reacciones Químicas

Bay u9773 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Receptor Interaction

BAY u9773 demonstrates agonistic and antagonistic activities at multiple cysteinyl-leukotriene receptors, particularly CysLT1 and CysLT2. Studies indicate that this compound can act as a competitive antagonist at these receptor sites, displaying varying potencies depending on the receptor subtype:

  • CysLT1 Receptor : Acts as an agonist and shows partial inhibition of leukotriene D4-induced contractions in guinea-pig lung parenchyma .
  • CysLT2 Receptor : Exhibits antagonistic properties and has been shown to block contractions induced by leukotriene C4 and D4 .

The compound's ability to selectively target these receptors makes it a valuable tool for studying leukotriene signaling pathways and their roles in pathophysiological conditions.

Concentration-Dependent Effects

Research indicates that this compound induces concentration-dependent contractions in smooth muscle preparations. Its effects are not inhibited by standard cyclooxygenase inhibitors, suggesting a unique mechanism of action that may involve distinct receptor subtypes . The compound's activity profile highlights its potential for further exploration in therapeutic contexts.

Respiratory Diseases

This compound has been investigated for its therapeutic potential in managing bronchial asthma and allergic rhinitis. The compound's ability to modulate leukotriene-mediated responses positions it as a candidate for alleviating airway hyperresponsiveness and inflammation associated with these conditions .

Cardiovascular Research

In studies involving ischemia-reperfusion injury, this compound has demonstrated protective effects against myocardial damage. In animal models, administration of this compound resulted in reduced infarction size following ischemic events, indicating its potential utility in cardiovascular therapies .

Inflammatory Disorders

The compound's antagonistic properties against cysteinyl-leukotriene receptors make it a candidate for treating various inflammatory diseases. Its selective action could help mitigate the inflammatory response in conditions such as psoriasis and colitis, where leukotrienes play a significant role .

Study 1: Leukotriene Receptor Antagonism in Asthma Models

In a controlled study involving guinea-pig models, this compound was administered prior to exposure to allergenic stimuli. Results indicated a significant reduction in airway constriction and inflammatory cell infiltration compared to control groups. This suggests that this compound effectively modulates the airway response to leukotrienes, supporting its potential use in asthma management.

Study 2: Cardioprotective Effects Post-Ischemia

A study on murine models subjected to ischemia-reperfusion injury demonstrated that pre-treatment with this compound significantly reduced myocardial infarction size. The compound was administered intraperitoneally at doses of 0.25 mg/kg, resulting in marked improvements in cardiac function post-reperfusion . This highlights the therapeutic promise of this compound in cardiovascular applications.

Comparative Data Table

Application Area Mechanism Effectiveness Study Reference
Respiratory DiseasesCysLT1/CysLT2 AntagonismReduced airway hyperresponsiveness
Cardiovascular ResearchMyocardial protectionDecreased infarction size post-ischemia
Inflammatory DisordersCysLT AntagonismMitigated inflammation response

Comparación Con Compuestos Similares

Bay u9773 is unique in its non-selective antagonism of both cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2 . Similar compounds include:

This compound’s ability to target both receptor subtypes makes it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

BAY u9773, chemically known as 6(R)-(4'-carboxyphenylthio)-5(S)-hydroxy-7(E),9(E),11(Z),14(Z)-eicosatetraenoic acid, is a synthetic analogue of leukotriene E4 that has been primarily studied for its agonist and antagonist activities on cysteinyl-leukotriene receptors (CysLTRs). This compound has shown significant potential in various biological assays, particularly in the context of respiratory diseases and inflammatory responses.

This compound operates primarily as an antagonist at the CysLT1 receptor while also exhibiting agonist properties at higher concentrations. Its activity has been characterized through various in vitro studies, particularly using guinea pig lung parenchyma preparations. Notably, this compound induces concentration-dependent contractions that are not inhibited by cyclooxygenase or lipoxygenase inhibitors, indicating a direct action on leukotriene receptors rather than through the modulation of leukotriene synthesis pathways .

Key Findings:

  • Agonist Activity : At higher concentrations, this compound acts as an agonist at the thromboxane receptor (TP) and CysLT2 receptor, contributing to its complex pharmacological profile .
  • Antagonist Activity : It selectively antagonizes both 'typical' and 'atypical' CysLTRs with comparable potency, making it a valuable tool for studying these receptors .

Pharmacological Profile

This compound has been evaluated for its receptor binding affinities and functional activities. The following table summarizes its pharmacological characteristics:

PropertyValue
Selectivity CysLT1 and CysLT2 antagonist
pA2 Values (CysLT1) 6.8 - 7.4
pA2 Values (CysLT2) 6.8 - 7.7
pKi (binding affinity) 7.0 ± 0.1
Concentration for max effect 10 µM

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of this compound in various experimental models:

  • Respiratory Disease Models : In guinea pig models, this compound demonstrated significant inhibition of leukotriene D4-induced bronchoconstriction, suggesting its potential therapeutic role in asthma management .
  • Inflammation Studies : Research indicated that this compound could modulate inflammatory responses by affecting leukocyte trafficking and cytokine production, particularly in models of allergic airway inflammation .
  • Comparative Studies : When compared to other leukotriene antagonists like montelukast, this compound showed a broader receptor profile and unique agonistic properties that could be beneficial in treating severe asthma cases where conventional therapies fail .

Propiedades

IUPAC Name

4-[(4S,5R,6E,8E,10E,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t24-,25+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJINWOACFYDQN-FFVQPXRTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bay u9773
Reactant of Route 2
Bay u9773
Reactant of Route 3
Bay u9773
Reactant of Route 4
Bay u9773
Reactant of Route 5
Bay u9773
Reactant of Route 6
Bay u9773

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.